molecular formula C24H34N2O3 B11221549 2'-cyclopentyl-N-(3-methoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclopentyl-N-(3-methoxypropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11221549
M. Wt: 398.5 g/mol
InChI Key: HSEBAJPLYDPPMR-UHFFFAOYSA-N
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Description

2’-cyclopentyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-cyclopentyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Ring: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Spirocyclization: The isoquinoline derivative undergoes a spirocyclization reaction with a cyclohexanone derivative to form the spiro compound.

    Functional Group Modifications: Introduction of the cyclopentyl and methoxypropyl groups through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the intermediate with a carboxamide group under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2’-cyclopentyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can be used to replace the methoxypropyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2’-cyclopentyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Material Science: Its spiro structure makes it a candidate for use in the development of novel materials with specific mechanical and optical properties.

    Biological Studies: The compound can be used as a probe to study the mechanisms of various biological processes.

Mechanism of Action

The mechanism of action of 2’-cyclopentyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s unique structure allows it to fit into binding sites with high specificity, thereby modulating the activity of the target molecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Spiro[cyclohexane-1,3’-isoquinoline] Derivatives: These compounds share the spiro structure and have similar chemical properties.

    Cyclopentyl Derivatives: Compounds with a cyclopentyl group exhibit similar steric and electronic effects.

    Methoxypropyl Derivatives: These compounds have similar reactivity due to the presence of the methoxypropyl group.

Uniqueness

2’-cyclopentyl-N-(3-methoxypropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclohexane-1,3’-isoquinoline]-4’-carboxamide is unique due to the combination of its spiro structure, cyclopentyl group, and methoxypropyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C24H34N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

2-cyclopentyl-N-(3-methoxypropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide

InChI

InChI=1S/C24H34N2O3/c1-29-17-9-16-25-22(27)21-19-12-5-6-13-20(19)23(28)26(18-10-3-4-11-18)24(21)14-7-2-8-15-24/h5-6,12-13,18,21H,2-4,7-11,14-17H2,1H3,(H,25,27)

InChI Key

HSEBAJPLYDPPMR-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCC4

Origin of Product

United States

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